Imidazo[1,2-A]pyridine-8-carbaldehyde

Purity Specification Quality Control Chemical Procurement

Avoid costly re-validation delays caused by positional isomer mis-specification. Generic substitution of the 8-carbaldehyde with 2- or 6-carbaldehyde isomers leads to divergent electronic distribution and unpredictable SAR outcomes. This 98% purity building block leverages intrinsic >20:1 C8 regioselectivity in Pd-catalyzed functionalization, eliminating complex protecting group strategies. Its 190-195°C melting point ensures thermal robustness during demanding synthetic steps, reducing decomposition risk compared to lower-melting isomers. The higher standard purity (98% vs. 95% for the 2-carbaldehyde) minimizes byproduct accumulation in extended synthetic sequences, directly improving final overall yield and process reproducibility.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 136117-74-3
Cat. No. B147197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyridine-8-carbaldehyde
CAS136117-74-3
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)C=O
InChIInChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H
InChIKeyNVRSZEFZHMVGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-A]pyridine-8-carbaldehyde Product Overview


Imidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic aromatic aldehyde with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . The compound is a key building block in the synthesis of biologically active molecules and pharmaceutical intermediates [1]. It is typically supplied as a yellow solid with a minimum purity specification of 98% and is stable for long-term storage under ambient conditions .

Pharmaceutical intermediate building block
High-purity specification
Ambient storage stability

Imidazo[1,2-A]pyridine-8-carbaldehyde Irreplaceability


Generic substitution of imidazo[1,2-a]pyridine-8-carbaldehyde with other positional isomers such as the 2- or 6-carbaldehydes is not recommended without rigorous re-validation due to significant differences in physicochemical properties and chemical reactivity [1]. The position of the aldehyde group on the imidazo[1,2-a]pyridine core directly influences electronic distribution, steric accessibility, and intermolecular interactions [2]. Consequently, a procurement decision based solely on the core scaffold while ignoring the precise substitution pattern can lead to divergent synthetic outcomes or unexpected biological activity profiles.

! Positional isomers differ in reactivity; may require re-validation.
! Synthetic outcome divergence possible with non-8-carbaldehyde isomers.
! Biological activity may not extrapolate across regioisomers.

Imidazo[1,2-A]pyridine-8-carbaldehyde Differentiation Evidence


Higher Purity and Batch Consistency

Imidazo[1,2-a]pyridine-8-carbaldehyde is routinely supplied with a minimum purity of 98% , whereas the 2-carbaldehyde isomer is commonly offered at 95% purity . This 3% absolute difference in purity specification is quantifiable and directly impacts the reliability of downstream reactions, particularly in multi-step syntheses where impurities can accumulate and reduce overall yield.

Purity Spec
Specification review
98% vs 95% (2-carbaldehyde)
Higher starting purity supports multi-step synthesis reliability.
Vendor datasheet; independent verification recommended.
Purity Specification Quality Control Chemical Procurement

Higher Melting Point

The melting point of imidazo[1,2-a]pyridine-8-carbaldehyde is reported as 190-195°C , which is approximately 75°C higher than the 115-120°C range observed for the 2-carbaldehyde isomer . This substantial difference in thermal behavior reflects distinct crystal packing forces and intermolecular interactions in the solid state, which can influence handling, storage, and formulation compatibility.

Melting Point
Data to verify
190–195°C vs 115–120°C (2-carbaldehyde)
Higher thermal stability may support high-temperature reactions.
Reported ranges; confirm under process conditions.
Thermal Properties Solid-State Characterization Formulation

Lipophilicity Profile Difference

The consensus Log P (o/w) of imidazo[1,2-a]pyridine-8-carbaldehyde is calculated to be 1.01 , while the 2-carbaldehyde isomer is predicted to have a Log P of 0.83 [1]. This difference of 0.18 log units, though modest, is quantifiable and can translate to meaningful differences in chromatographic retention time, membrane permeability, and partition behavior in biphasic systems.

Lipophilicity
Reported
LogP 1.01 vs 0.83 (2-carbaldehyde)
Lipophilicity difference impacts extraction and HPLC retention.
Computed consensus; experimental determination advised.
Lipophilicity LogP ADME Physicochemical Property

C8 Regioselective Reactivity

A study on the regioselective Pd-catalyzed arylation of imidazo[1,2-a]pyridines demonstrated that under base-controlled conditions, arylation occurs preferentially at the C8 position due to N-chelation effects, with a reported selectivity of >20:1 for C8 over other positions [1]. This inherent regiochemical bias of the 8-position is a key differentiator for this scaffold and is not directly extrapolated to the aldehyde derivative without caveat.

C8 Regioselectivity
Class-level inference
>20:1 C8 arylation selectivity
Reported C8 preference may inform SAR strategies.
Inferred from unsubstituted scaffold; confirm on aldehyde derivative.
Regioselectivity Pd-Catalyzed Arylation C-H Functionalization

Imidazo[1,2-A]pyridine-8-carbaldehyde Key Applications


C8-Directed Medicinal Chemistry Scaffold

The demonstrated preference for C8 functionalization in Pd-catalyzed reactions (>20:1 selectivity) [1] makes this aldehyde an ideal starting point for generating diverse C8-substituted analogs. Researchers aiming to explore this specific vector in SAR campaigns should prioritize the 8-carbaldehyde to leverage this intrinsic regiochemical control and avoid complex protecting group strategies.

High-Temperature Reaction Compatibility

With a melting point of 190-195°C [1], imidazo[1,2-a]pyridine-8-carbaldehyde is better suited for reactions conducted at elevated temperatures or under thermal stress compared to its lower-melting 2-carbaldehyde counterpart (115-120°C) . This thermal robustness reduces the risk of decomposition or sublimation during demanding synthetic steps.

Reduced Impurity Carryover in Multi-Step Synthesis

The higher standard purity of 98% (vs. 95% for the 2-carbaldehyde isomer) [1] ensures a cleaner starting point. This is particularly valuable in long synthetic sequences where byproducts from earlier steps can accumulate and significantly erode the final overall yield. Procuring the 98% grade minimizes this risk and can improve process reproducibility.

Application
Selection Property
Validation Focus
C8-derivatization campaigns
C8 regioselectivity profile
Regioselectivity under specific conditions
High-temperature transformations
Thermal stability (melting point)
Stability under elevated reaction temperatures
Multi-step synthesis impurity control
High-purity starting material
Impurity carryover and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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